molecular formula C16H18ClN3O3S B2932551 N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide CAS No. 1795302-07-6

N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide

Cat. No. B2932551
CAS RN: 1795302-07-6
M. Wt: 367.85
InChI Key: YBMOZUSZPITWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. CP-31398 has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been recognized for their antimicrobial properties. The thiazolidinone core in the compound can potentially inhibit bacterial growth by interfering with the synthesis of bacterial cell walls or proteins. This makes it a candidate for developing new antimicrobial agents, especially in the fight against drug-resistant strains .

Anticancer Activity

Compounds with a similar structure have shown promise as antiproliferative agents. The chlorobenzyl group, in particular, might interact with cancer cell receptors or enzymes, leading to the inhibition of cancer cell growth. This compound could be explored for its efficacy against various cancer cell lines, including breast adenocarcinoma .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-3-1-11(2-4-12)9-18-15(22)19-7-5-13(6-8-19)20-14(21)10-24-16(20)23/h1-4,13H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMOZUSZPITWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide

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